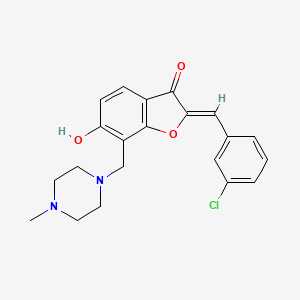

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

(Z)-2-(3-Chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a benzylidene substituent at position 2, a hydroxyl group at position 6, and a 4-methylpiperazinylmethyl moiety at position 7.

Properties

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-23-7-9-24(10-8-23)13-17-18(25)6-5-16-20(26)19(27-21(16)17)12-14-3-2-4-15(22)11-14/h2-6,11-12,25H,7-10,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPQGTXIWBPANC-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Chlorobenzylidene Group: This step involves the condensation of a chlorobenzaldehyde derivative with the benzofuran core.

Attachment of the Piperazine Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Formation of the Chlorobenzylidene Group

-

Mechanism : The carbonyl group of 2-acetylbenzofuran reacts with 3-chlorobenzaldehyde in a nucleophilic addition-elimination sequence.

-

Key Step : Formation of a hydrazone intermediate, followed by tautomerization to stabilize the conjugated system .

Piperazine Coupling

-

Mechanism : N-methylpiperazine undergoes nucleophilic attack on an electrophilic center (e.g., alkyl halide) derived from benzofuran intermediates.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate or sodium phosphate .

Spectroscopic Characterization

The compound’s structure is confirmed using:

Hydrolysis of Schiff Base

-

Conditions : Acidic or basic aqueous environments.

-

Outcome : Reversion to the starting benzofuran and 3-chlorobenzaldehyde .

Substitution Reactions

-

Aromatic Electrophilic Substitution : The chlorobenzylidene group may undergo halogenation or nitration, depending on directing effects .

Piperazine Functionalization

Stability and Purity Analysis

-

Methods :

-

HPLC : To assess purity and detect impurities.

-

Mass Spectrometry : To confirm molecular formula (C₁₈H₁₈ClN₃O₂).

-

Research Implications

The compound’s synthesis highlights the versatility of benzofuran scaffolds in medicinal chemistry, particularly for designing molecules with anticancer or antimicrobial properties . The inclusion of a piperazine moiety suggests potential neuroactive or antipsychotic applications, given piperazine’s role in CNS-targeted drugs .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one. The compound has shown promising activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited strong antibacterial activity with an MIC range between 0.0039 mg/mL and 0.025 mg/mL, showcasing its potential as a therapeutic agent against bacterial infections .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one | 0.0039 - 0.025 | Strong against S. aureus and E. coli |

| Benzofuran derivative I | 0.19 | Effective against M. tuberculosis |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Benzofuran derivatives are known to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.

Anticancer Potential

The benzofuran scaffold is associated with various anticancer activities, and this compound is no exception. It has been reported to induce apoptosis in cancer cells through multiple pathways.

Mechanistic Insights

The anticancer effects are attributed to the inhibition of NF-kB signaling pathways, which are crucial for tumor growth and survival. The compound's ability to induce apoptosis was confirmed through cell viability assays, indicating its potential as an anticancer agent .

| Mechanism | Effect |

|---|---|

| NF-kB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Cell death in cancerous cells |

Enzyme Inhibition

The compound exhibits enzyme inhibition properties, particularly against alkaline phosphatase (AP). Studies have shown that benzofuran derivatives can selectively inhibit AP activity, which is significant in various biochemical processes.

Research Findings

A comparative analysis revealed that (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one displays superior inhibitory activity against AP compared to other classes of heterocyclic compounds .

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Observations

Fluorine at position 2 () may improve metabolic stability but reduce polar interactions compared to chlorine .

Position 6 (Hydroxyl vs. Alkoxy Groups): The hydroxyl group in the target compound and analogs () facilitates hydrogen bonding, critical for enzyme inhibition (e.g., protease or kinase targets) . Replacement with a bulky 3-methylbut-2-enoxy group () reduces polarity, likely diminishing water solubility .

Position 7 (Heterocyclic Substitutions): The 4-methylpiperazinylmethyl group in the target compound enhances solubility and basicity compared to methyl () or piperidinyl () groups. Piperazine derivatives are known to improve blood-brain barrier penetration . The 4-(2-hydroxyethyl)piperazine substituent () further increases hydrophilicity, favoring interactions with polar binding pockets .

Biological Activity

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel compound within the benzofuran class, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of appropriate benzofuran derivatives with substituted benzaldehydes. The reaction typically employs catalysts and specific solvents to enhance yield and purity. For instance, the synthesis can involve the use of microwave irradiation to facilitate the reaction under solvent-free conditions, leading to improved efficiency and reduced environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using assays such as MTT and IC50 determination.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Cell cycle arrest in G2/M phase |

The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Structure-activity relationship studies indicate that modifications in the benzofuran moiety enhance potency against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 20 |

| Escherichia coli | 64 µg/mL | 15 |

| Candida albicans | 128 µg/mL | 10 |

The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties have been evaluated in vitro through assays measuring nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound significantly reduced NO levels, indicating a potential mechanism for treating inflammatory diseases.

Case Studies

A recent clinical study investigated the effects of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one in patients with chronic inflammation. The results showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its efficacy as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzofuranone derivatives typically involves condensation reactions between substituted benzaldehydes and benzofuran precursors. For example, a Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH) is commonly used to form the benzylidene moiety . Optimization may include temperature control (60–80°C), solvent selection (e.g., ethanol for solubility), and protecting group strategies for the hydroxy and piperazinyl groups to prevent side reactions. Orthogonal protection (e.g., benzyl for hydroxy groups) can improve yield .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the Z-configuration of the benzylidene group via coupling constants (J = 10–12 Hz for Z-isomers) and substituent positioning .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the 4-methylpiperazinylmethyl side chain .

- HPLC-PDA : Purity assessment (>95%) and detection of geometric isomers (E/Z) using reversed-phase C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Systematically modify the 3-chlorobenzylidene, hydroxy, and piperazinyl groups. For example, replace Cl with Br or OCH to assess electronic effects .

- Biological Assays : Pair synthetic analogs with in vitro targets (e.g., kinase inhibition assays) and computational docking (e.g., AutoDock Vina) to correlate substituent properties (logP, Hammett constants) with activity .

Q. What experimental designs are suitable for assessing the compound’s in vivo pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Use a randomized block design with split-plot arrangements (e.g., dose-response in murine models) to evaluate bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations .

- Toxicity : Conduct OECD guideline-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity) with positive/negative controls. Dose escalation studies identify NOAEL (No Observed Adverse Effect Level) .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or isomer contamination. Solutions include:

- Isomeric Purity : Validate E/Z ratios via chiral HPLC .

- Standardized Protocols : Replicate assays using WHO-recommended cell lines (e.g., HepG2 for hepatotoxicity) and statistical meta-analysis to identify outliers .

Q. What methodologies are recommended for detecting and quantifying impurities in batch synthesis?

- Methodological Answer :

- ICH Guidelines : Use HPLC-MS to identify process-related impurities (e.g., des-chloro analogs, oxidation byproducts of the piperazinyl group) .

- Reference Standards : Compare against certified impurities like (Z)-3-(4-chlorobenzylidene)-isobenzofuran-1(3H)-one (CAS 105279-16-1) .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

- Methodological Answer :

- Degradation Pathways : Simulate abiotic (UV irradiation) and biotic (microbial consortia) conditions. Monitor via LC-TOF-MS for transformation products .

- Bioaccumulation : Use OECD 305 guidelines in aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .

Q. What strategies ensure stability of the compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA and identify degradation products .

- Formulation : Use lyophilization or encapsulation in cyclodextrins to enhance shelf-life in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.